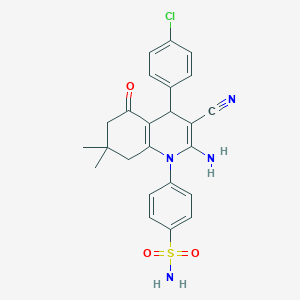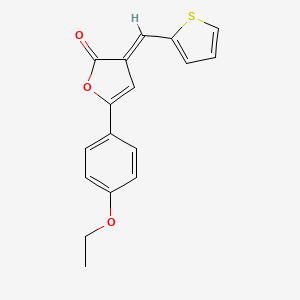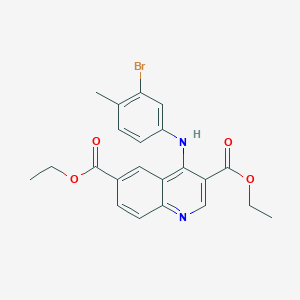![molecular formula C19H18O2 B11605648 4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one](/img/structure/B11605648.png)
4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery. This compound, in particular, has a unique structure that combines a benzofuran moiety with a butanone side chain, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylboronic acid with 2-bromo-3-butanone in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene. The mixture is heated under reflux to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents include N-bromosuccinimide (NBS) for bromination and sodium hydroxide for hydrolysis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols.
Applications De Recherche Scientifique
4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives with potential biological activities.
Biology: It is studied for its potential antimicrobial and anticancer properties. Benzofuran derivatives have shown promise in inhibiting the growth of various microbial strains and cancer cell lines.
Medicine: The compound is explored for its potential therapeutic applications, including the treatment of skin diseases and other medical conditions.
Industry: It is used in the development of new materials and chemical products, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the reuptake of monoamines by neurons, decrease the rate of synthesis of monoamine oxidase, and affect other biochemical pathways. These interactions contribute to its biological activities, including antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one can be compared with other similar compounds, such as:
4-(4-Hydroxy-3-methylphenyl)butan-2-one:
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one oxime: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its benzofuran core, which imparts specific biological activities and makes it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H18O2 |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
4-[3-(4-methylphenyl)-1-benzofuran-2-yl]butan-2-one |
InChI |
InChI=1S/C19H18O2/c1-13-7-10-15(11-8-13)19-16-5-3-4-6-17(16)21-18(19)12-9-14(2)20/h3-8,10-11H,9,12H2,1-2H3 |
Clé InChI |
AGNNFGDYALLXFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11605568.png)

![5-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11605575.png)

![(2Z)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605590.png)
![3'-Butyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11605591.png)
![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11605604.png)
![9-(3-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11605605.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11605606.png)

![6-Imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11605613.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B11605620.png)
![3-{[(4Z)-4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B11605632.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B11605637.png)